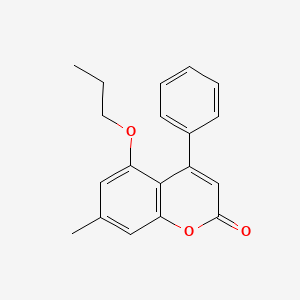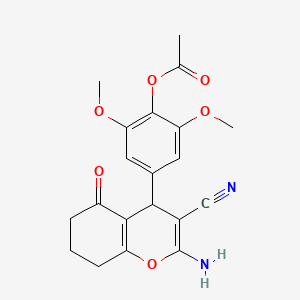![molecular formula C22H19NO2 B11661061 10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(3-methoxyphenyl)methanone](/img/structure/B11661061.png)
10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(3-methoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl(3-methoxyphenyl)methanone is a complex organic compound with a unique structure that includes a dibenzoazepine core and a methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(3-methoxyphenyl)methanone typically involves multiple steps, starting from simpler organic molecules. One common method involves the condensation of 3-methoxybenzaldehyde with 10,11-dihydro-5H-dibenzo[b,f]azepine under acidic conditions to form the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and a solvent like ethanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl(3-methoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium iodide (NaI) in acetone for halide substitution
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
科学的研究の応用
10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl(3-methoxyphenyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of biological pathways and interactions, particularly those involving neurotransmitters and receptors.
Industry: In the industrial sector, it can be used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic components.
作用機序
The mechanism of action of 10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(3-methoxyphenyl)methanone involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an antagonist or agonist, modulating the activity of these receptors and influencing various biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
10,11-Dihydro-5H-dibenzo[b,f]azepine: A structurally similar compound with a simpler core structure.
3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethyl-1-propanaminium: Another related compound with additional functional groups.
Uniqueness
10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl(3-methoxyphenyl)methanone is unique due to the presence of both the dibenzoazepine core and the methoxyphenyl group, which confer specific chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with simpler or less functionalized analogs.
特性
分子式 |
C22H19NO2 |
|---|---|
分子量 |
329.4 g/mol |
IUPAC名 |
5,6-dihydrobenzo[b][1]benzazepin-11-yl-(3-methoxyphenyl)methanone |
InChI |
InChI=1S/C22H19NO2/c1-25-19-10-6-9-18(15-19)22(24)23-20-11-4-2-7-16(20)13-14-17-8-3-5-12-21(17)23/h2-12,15H,13-14H2,1H3 |
InChIキー |
FIRWZFWFRCJCKB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C(=O)N2C3=CC=CC=C3CCC4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11660979.png)
![2-[(Z)-2-(3-bromophenyl)ethenyl]-3-(naphthalen-1-yl)quinazolin-4(3H)-one](/img/structure/B11660981.png)
![ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-2-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11660989.png)

![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11660998.png)
![N'-[(Z)-(3-Bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetohydrazide](/img/structure/B11661004.png)
![N'-[(E)-(3-phenoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11661024.png)
![N'-[(E)-(4-bromophenyl)methylidene]-3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11661033.png)
![(5E)-5-[(2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11661034.png)

![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11661046.png)
![ethyl (2Z)-7-methyl-3-oxo-5-phenyl-2-(4-propoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11661053.png)

![N'-{2-[(5Z)-4-Oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-YL]acetyl}pyridine-4-carbohydrazide](/img/structure/B11661056.png)
